

# An In-depth Technical Guide to the Structure and Reactivity of Tos-PEG3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, commonly known as **Tos-PEG3**. It is intended to serve as a technical resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences who utilize PEG linkers in their research and development endeavors.

### **Introduction: What is Tos-PEG3?**

Tos-PEG3 is a heterobifunctional molecule that integrates two key chemical motifs: a triethylene glycol (PEG3) spacer and a tosylate (Tos) group. The PEG3 portion is a short, hydrophilic polyethylene glycol chain that enhances aqueous solubility and provides a flexible spacer arm.[1][2] The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.[3] [4] This combination of properties makes Tos-PEG3 a valuable reagent for covalently linking molecules, particularly in the fields of bioconjugation and drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]

## **Structure and Physicochemical Properties**

The structure of **Tos-PEG3** consists of a p-toluenesulfonyl group esterified to the terminal oxygen of a triethylene glycol chain.



Chemical Structure:

The image you are requesting does not exist or is no longer available.

**Figure 1.** Chemical structure of **Tos-PEG3**.

The key physicochemical properties of **Tos-PEG3** are summarized in the table below, providing essential data for experimental design and execution.



| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| IUPAC Name        | 2-[2-(2-<br>Hydroxyethoxy)ethoxy]ethyl 4-<br>methylbenzenesulfonate              |           |
| Synonyms          | Tos-PEG3-alcohol, Hydroxy-<br>PEG3-Tos, Triethylene glycol<br>p-toluenesulfonate | [1][8]    |
| CAS Number        | 77544-68-4   | [5]       |
| Molecular Formula | C13H20O6S  | [5][6]    |
| Molecular Weight  | 304.36 g/mol   | [5]       |
| Appearance        | Colorless to light yellow liquid or solid  | [5]       |
| Purity            | ≥95%   | [8]       |
| Solubility        | Soluble in Ethanol, DMSO,<br>Water (up to 10 mg/mL)                              | [5]       |
| Storage           | Pure form: -20°C for up to 3<br>years; In solvent: -80°C for 6<br>months         | [5]       |

## Core Reactivity: The Role of the Tosylate Group

The utility of **Tos-PEG3** as a chemical linker is primarily derived from the reactivity of the tosylate group. The tosylate anion is a highly stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution reactions.[3][9] The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -2.8, highlighting the stability of the corresponding anion compared to a poor leaving group like hydroxide (from an alcohol), whose conjugate acid (water) has a pKa of 15.7.[3]

This activation of a primary alcohol to a tosylate ester transforms a poor leaving group ( $^-$ OH) into an excellent one ( $^-$ OTs), enabling efficient reaction with a wide range of nucleophiles under milder conditions than would be required for the parent alcohol.[10][11] The reaction typically



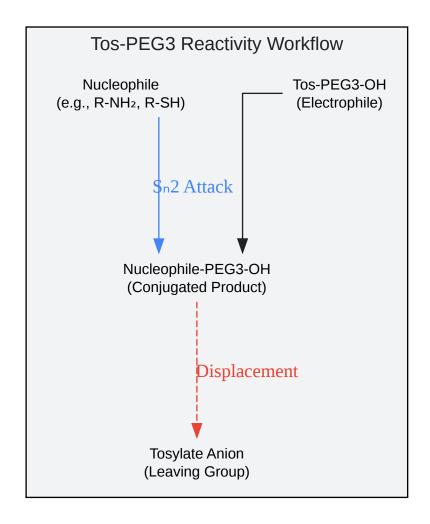


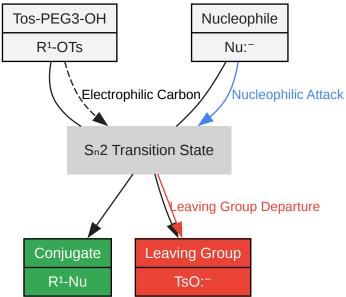


proceeds via an  $S_n2$  (bimolecular nucleophilic substitution) mechanism, especially given that the tosylate is attached to a primary carbon.[3][10]

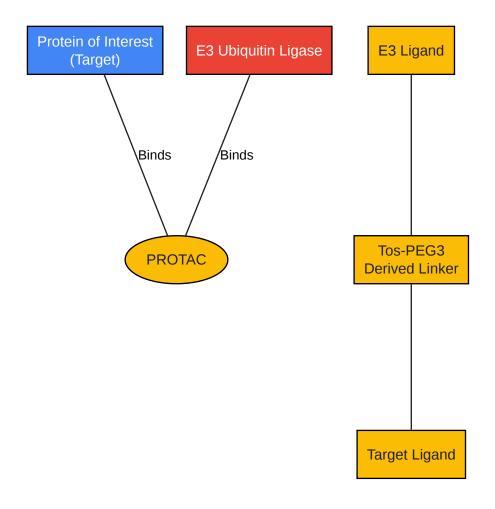
The general workflow for the application of **Tos-PEG3** involves the displacement of the tosylate group by a nucleophile, resulting in the formation of a stable covalent bond between the nucleophile and the PEG3 linker.











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